molecular formula C29H36N2O2 B1225237 1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)-N-(phenylmethyl)-4-piperidinamine

1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)-N-(phenylmethyl)-4-piperidinamine

Cat. No. B1225237
M. Wt: 444.6 g/mol
InChI Key: IOMRUVGLZCUFRT-UHFFFAOYSA-N
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Description

1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)-N-(phenylmethyl)-4-piperidinamine is a member of piperidines.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, a potent calcium antagonist, was synthesized and studied for its antihypertensive activities, demonstrating significant effects in hypertensive rats (Muto et al., 1988).

Biological Activity and Chemical Properties

  • The compound 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile showed potential biological activity, suggesting the significance of the structural scaffold in medicinal chemistry (Sroor, 2019).

Therapeutic Potential in Various Conditions

  • Analogs of the compound have been synthesized with a focus on potent analgesic properties, indicating its relevance in pain management research (Van Daele et al., 1976).

Molecular Agonists and Antagonists

  • N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) was identified as a novel small molecule motilin receptor agonist, suggesting its utility in gastrointestinal motility disorders (Westaway et al., 2009).

Analogs and Derivatives

  • New analogs of diphenylpyraline have been synthesized from 1-methylpiperidin-4-ols, demonstrating the versatility of the molecular structure in creating diverse derivatives with potential pharmacological activities (Weis et al., 2003).

Receptor Binding and Selectivity

  • Certain derivatives were synthesized for their selectivity towards the 5-HT2A receptor, underscoring the compound's relevance in neuropsychopharmacology (Wang et al., 2001).

Chemical Synthesis and Characterization

  • The molecule 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was synthesized, offering insights into its structure and potential antioxidant properties (Dineshkumar & Parthiban, 2022).

properties

Product Name

1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)-N-(phenylmethyl)-4-piperidinamine

Molecular Formula

C29H36N2O2

Molecular Weight

444.6 g/mol

IUPAC Name

N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C29H36N2O2/c1-32-28-14-13-26(29(21-28)33-2)23-30-18-16-27(17-19-30)31(22-25-11-7-4-8-12-25)20-15-24-9-5-3-6-10-24/h3-14,21,27H,15-20,22-23H2,1-2H3

InChI Key

IOMRUVGLZCUFRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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